Cas no 114173-36-3 (Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
![Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester structure](https://ja.kuujia.com/scimg/cas/114173-36-3x500.png)
114173-36-3 structure
商品名:Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- homatropine
- ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester (9CI)
- (.+/-.)-Homatropine
- BDBM82370
- CAS_87-00-3
- NSC60600
- AKOS005605558
- Homoatropine
- NCGC00015489-06
- SCHEMBL23970
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate
- Tropine, mandelate
- Homotropine
- NCGC00162198-01
- 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
- 1.alpha.H,5.alpha.H-Tropan-3-.alpha.-ol, mandelate
- 114173-36-3
- Benzeneacetic acid, .alpha.-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(.+/-.)-
- Mandelytropeine
- SDCCGSBI-0050574.P003
- Mandelyltropeine
- Lopac0_000592
- CHEMBL1237117
- SR-01000075900-6
- NCI60_004650
- CCG-204681
- FT-0603300
- 3.alpha.-Hydroxy-1.alpha.H,5.alpha.H-tropanium mandelate (ester)
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate #
- L000927
- NCGC00015489-02
- Mandelic acid, 3d-tropanyl ester
- NCGC00015489-03
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate
- NSC_5821
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- Homatropin
- NSC-60600
- DTXSID60858968
- NS00127348
-
- インチ: InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3
- InChIKey: ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- ほほえんだ: CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O
計算された属性
- せいみつぶんしりょう: 275.15223
- どういたいしつりょう: 275.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- PSA: 49.77
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
3. Back matter
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
5. Back matter
114173-36-3 (Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester) 関連製品
- 3736-36-5(Tropine benzilate)
- 87-00-3((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)
- 1225046-93-4([1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol)
- 1203405-97-3(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(4-fluorophenyl)urea)
- 946667-81-8(3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylicacid)
- 2034209-25-9(N-(5-cyclopropylpyridin-3-yl)methyl-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)
- 2225181-56-4((2-cyano-5-cyclopropylphenyl)boronic acid)
- 1806802-76-5(5-(Chloromethyl)-6-(difluoromethyl)-2,3-dimethoxypyridine)
- 2228723-55-3(4-methyl-4-(1-methylcyclohexyl)oxypiperidine)
- 392320-57-9(N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-benzyl-4-ethoxybenzamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
